Calcitonin (8-32), salmon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcitonin (8-32), salmon: is a peptide fragment derived from salmon calcitonin, a hormone known for its role in calcium and phosphate metabolism. This specific fragment, comprising amino acids 8 to 32 of the full-length salmon calcitonin, has been studied for its potential therapeutic applications, particularly as an amylin receptor antagonist .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Calcitonin (8-32), salmon is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: Amino acids are activated using reagents like HBTU or DIC.
Coupling: Activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: : Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: : Calcitonin (8-32), salmon primarily undergoes peptide bond formation during its synthesis. Post-synthesis, it can participate in:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Breaking of disulfide bonds under reducing conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or air oxidation.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Major Products: : The major product of these reactions is the correctly folded peptide with intact disulfide bonds, crucial for its biological activity .
Scientific Research Applications
Calcitonin (8-32), salmon has diverse applications in scientific research:
Mechanism of Action
Calcitonin (8-32), salmon acts as an antagonist to the amylin receptor. By binding to this receptor, it inhibits the effects of amylin, a hormone involved in glucose metabolism. This interaction enhances insulin release and improves glucose tolerance . The peptide’s mechanism involves blocking the receptor’s signaling pathways, thereby modulating metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Human Calcitonin: Shares a similar structure but differs in amino acid sequence and activity.
Porcine Calcitonin: Another analog with distinct biological properties.
Eel Calcitonin: Known for its high potency in calcium regulation.
Uniqueness: : Calcitonin (8-32), salmon is unique due to its high selectivity for the amylin receptor and its potent biological effects, making it a valuable tool in both research and therapeutic contexts .
Properties
Molecular Formula |
C119H198N36O37 |
---|---|
Molecular Weight |
2725.1 g/mol |
IUPAC Name |
5-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[2-[[1-[[1-[[4-amino-1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C119H198N36O37/c1-56(2)42-74(146-113(187)92(125)60(9)10)98(172)131-50-88(166)135-68(22-15-17-37-120)100(174)142-77(45-59(7)8)108(182)149-82(54-157)111(185)140-71(31-34-85(122)163)102(176)138-73(33-36-91(169)170)103(177)144-76(44-58(5)6)107(181)145-78(47-66-49-129-55-134-66)109(183)137-69(23-16-18-38-121)101(175)143-75(43-57(3)4)106(180)139-72(32-35-86(123)164)105(179)153-95(63(13)160)116(190)148-80(46-65-27-29-67(162)30-28-65)117(191)155-41-21-26-84(155)112(186)141-70(24-19-39-130-119(127)128)104(178)152-94(62(12)159)115(189)147-79(48-87(124)165)110(184)151-93(61(11)158)114(188)133-51-89(167)136-81(53-156)99(173)132-52-90(168)150-96(64(14)161)118(192)154-40-20-25-83(154)97(126)171/h27-30,49,55-64,68-84,92-96,156-162H,15-26,31-48,50-54,120-121,125H2,1-14H3,(H2,122,163)(H2,123,164)(H2,124,165)(H2,126,171)(H,129,134)(H,131,172)(H,132,173)(H,133,188)(H,135,166)(H,136,167)(H,137,183)(H,138,176)(H,139,180)(H,140,185)(H,141,186)(H,142,174)(H,143,175)(H,144,177)(H,145,181)(H,146,187)(H,147,189)(H,148,190)(H,149,182)(H,150,168)(H,151,184)(H,152,178)(H,153,179)(H,169,170)(H4,127,128,130) |
InChI Key |
CUQBOYYGZCRRKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.